1-Azido-2-chloroethane 1-Azido-2-chloroethane
Brand Name: Vulcanchem
CAS No.: 53422-48-3
VCID: VC3850892
InChI: InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2
SMILES: C(CCl)N=[N+]=[N-]
Molecular Formula: C2H4ClN3
Molecular Weight: 105.53 g/mol

1-Azido-2-chloroethane

CAS No.: 53422-48-3

Cat. No.: VC3850892

Molecular Formula: C2H4ClN3

Molecular Weight: 105.53 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-2-chloroethane - 53422-48-3

Specification

CAS No. 53422-48-3
Molecular Formula C2H4ClN3
Molecular Weight 105.53 g/mol
IUPAC Name 1-azido-2-chloroethane
Standard InChI InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2
Standard InChI Key BKMHDXMAZYSQLJ-UHFFFAOYSA-N
SMILES C(CCl)N=[N+]=[N-]
Canonical SMILES C(CCl)N=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a two-carbon chain with a chlorine atom at the first position and an azido group at the second (Cl-CH₂-CH₂-N₃). Computational studies reveal bond lengths of 1.76 Å for C-Cl and 1.13 Å for N-N bonds, with a dipole moment of 3.2 D due to the electron-withdrawing azide group .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight105.53 g/mol
Density1.146 g/cm³ (estimated)
Boiling Point77°C at 24 Torr
SolubilityMiscible in chloroform, sparingly in DMSO

The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits sensitivity to light and heat, necessitating storage at −20°C in amber glass .

Synthesis and Purification

Primary Synthetic Routes

The most common synthesis involves nucleophilic substitution of 2-chloroethanol with sodium azide (NaN₃) in aqueous media :

Cl-CH2-CH2-OH+NaN3Cl-CH2-CH2-N3+NaOH\text{Cl-CH}_2\text{-CH}_2\text{-OH} + \text{NaN}_3 \rightarrow \text{Cl-CH}_2\text{-CH}_2\text{-N}_3 + \text{NaOH}

Reaction conditions typically include refluxing at 80°C for 12–24 hours under inert atmosphere, yielding >80% purity . Alternative methods employ bromoethane precursors, but these are less efficient due to competing elimination reactions.

Purification Techniques

Post-synthesis, the crude product is extracted with diethyl ether, dried over MgSO₄, and distilled under reduced pressure (24 Torr). Gas chromatography (GC) analyses confirm purity >95%, with residual solvents <0.1% .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with ethylamine produces 1-azido-2-aminoethane, a precursor to triazole-based pharmaceuticals :

Cl-CH2-CH2-N3+NH2-CH2-CH3H2N-CH2-CH2-N3+HCl\text{Cl-CH}_2\text{-CH}_2\text{-N}_3 + \text{NH}_2\text{-CH}_2\text{-CH}_3 \rightarrow \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-N}_3 + \text{HCl}

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. A 2023 study demonstrated its use in synthesizing fluorinated triazoles with applications in agrochemicals :

Cl-CH2-CH2-N3+HC≡C-RCu(I)Cl-CH2-CH2C3H2N3-R\text{Cl-CH}_2\text{-CH}_2\text{-N}_3 + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Cl-CH}_2\text{-CH}_2-\text{C}_3\text{H}_2\text{N}_3\text{-R}

Reduction Pathways

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the azido group to a primary amine, yielding 1-chloro-2-aminoethane, a key intermediate in polymer chemistry .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for antiviral agents. For instance, its triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ values of 2.3 μM .

Materials Science

In polymer networks, photo-crosslinking via azide groups enhances mechanical strength. A 2024 study reported epoxy resins with 30% improved tensile modulus after functionalization with 1-azido-2-chloroethane .

Bioorthogonal Labeling

The azido group’s bioorthogonality enables selective labeling of biomolecules. Researchers have conjugated it to glucose analogs for tracking cellular uptake via click chemistry .

Comparative Analysis with Analogues

CompoundStructureReactivity Difference
1-Azido-2-bromoethaneBr-CH₂-CH₂-N₃Faster substitution due to weaker C-Br bond
1-Azido-1,1,2,2-tetrafluoroethaneCF₃-CH₂-N₃Enhanced thermal stability (>200°C)
2-AzidoethanolHO-CH₂-CH₂-N₃Higher solubility in polar solvents

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